Mivacurium chloride is a short-acting, non-depolarizing skeletal muscle relaxant. [ [] ] It belongs to the class of benzylisoquinolinium compounds. [ [], [] ] Its rapid onset and short duration of action make it a valuable tool in scientific research exploring neuromuscular transmission and muscle physiology.
Mivacurium chloride was first disclosed in U.S. Patent No. 4,761,418, which detailed its synthesis and properties. It belongs to the class of neuromuscular blockers, specifically categorized as a non-depolarizing agent due to its mechanism of competitive antagonism at nicotinic acetylcholine receptors at the neuromuscular junction .
The synthesis of mivacurium chloride involves a multi-step process that begins with the coupling of (E)-4-octene-1,8-dioic acid dichloride with an isochinolinic derivative known as N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride (referred to as compound A) in warm 1,2-dichloroethane. This process has been refined to increase purity levels above 97.5% by employing various purification techniques such as washing with warm 2-butanone and using dichloromethane for extraction .
The final product is characterized by high purity levels, typically assessed through high-performance liquid chromatography (HPLC), which identifies the proportions of each stereoisomer present in the mixture .
Mivacurium chloride has a complex molecular structure characterized by its symmetrical arrangement and chirality at several positions. The structural formula includes two tetrahydroisoquinolinium rings connected by an ester bridge. The three stereoisomers are defined as follows:
The proportions typically found in mivacurium chloride are approximately 56% trans-trans, 36% cis-trans, and 6% cis-cis .
Mivacurium chloride undergoes hydrolysis primarily through enzymatic action by plasma cholinesterase, leading to the formation of two mono-quaternary metabolites: a quaternary alcohol and a quaternary monoester . This hydrolysis reaction is crucial for the termination of its neuromuscular blocking effects.
This reaction highlights mivacurium's rapid metabolism compared to other neuromuscular blockers.
Mivacurium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction. The rapid onset and short duration of action are attributed to its quick hydrolysis by plasma cholinesterase .
Mivacurium chloride exhibits distinct physical and chemical properties that influence its clinical use:
The clearance values for mivacurium are notably high due to extensive metabolism by plasma cholinesterase, resulting in low distribution volumes and rapid elimination from circulation .
Mivacurium chloride is primarily utilized in clinical settings for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3